

An In-depth Technical Guide to the Homologs of Calpain-1

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Compound of Interest

Compound Name: *Catalpanp-1*

Cat. No.: *B15561669*

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Introduction

The term "**Catalpanp-1**" as specified in the query does not correspond to any known protein in publicly available biological databases. It is highly probable that this is a typographical error and the intended protein of interest is Calpain-1 (CAPN1). Calpains are a well-conserved family of calcium-dependent, non-lysosomal cysteine proteases. Calpain-1, specifically, is a ubiquitously expressed member of this family involved in a myriad of cellular processes, including cell motility, proliferation, and apoptosis. This technical guide provides a comprehensive overview of Calpain-1 homologs across different species, detailing their molecular characteristics, functional significance, and the experimental methodologies used for their study.

Quantitative Data on Calpain-1 Homologs

The following table summarizes the key quantitative data for Calpain-1 homologs in various species. Sequence similarities are calculated relative to the human Calpain-1 protein.

| Species | Gene Symbol | UniProt ID | Sequence Length (amino acids) | Sequence Similarity to Human Calpain-1 (%) |
|-------------------------------------|-------------|------------|-------------------------------|--|
| Homo sapiens (Human) | CAPN1 | P07384 | 714 | 100% |
| Mus musculus (Mouse) | Capn1 | O35350 | 713 | 98% |
| Gallus gallus (Chicken) | CAPN1 | O42133 | 715 | 95% |
| Danio rerio (Zebrafish) | capn1 | Q6P4G1 | 711 | 89% |
| Drosophila melanogaster (Fruit Fly) | CalpA | P39050 | 749 | 55% |
| Caenorhabditis elegans (Nematode) | clp-1 | G5EDF2 | 819 | 48% |

Experimental Protocols

Detailed methodologies for the identification and characterization of Calpain-1 homologs are outlined below.

1. Identification of Homologs using BLAST (Basic Local Alignment Search Tool)

- Objective: To identify putative Calpain-1 homologs in a given sequence database.
- Protocol:
 - Obtain the amino acid sequence of a known Calpain-1 protein (e.g., human Calpain-1, UniProt ID: P07384).
 - Navigate to the NCBI BLASTp (protein-protein BLAST) web server.

- Paste the Calpain-1 sequence into the "Query Sequence" box.
- Select the target database to search against (e.g., "Non-redundant protein sequences (nr)").
- Choose the organism or taxonomic group of interest in the "Organism" field (optional).
- Under "Algorithm parameters," select "blastp" and adjust the Expect threshold (E-value) to a stringent value (e.g., 1e-10) to minimize false positives.
- Initiate the search and analyze the results. Homologs are identified based on high sequence similarity scores and low E-values.

2. Phylogenetic Analysis

- Objective: To infer the evolutionary relationships between Calpain-1 homologs.
- Protocol:
 - Collect the amino acid sequences of Calpain-1 homologs identified through BLAST or from databases like UniProt.
 - Perform a multiple sequence alignment using a tool like Clustal Omega or MUSCLE. This aligns the sequences to identify conserved regions.
 - Construct a phylogenetic tree from the alignment using methods such as Neighbor-Joining (for speed) or Maximum Likelihood (for higher accuracy) available in software packages like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.
 - Evaluate the statistical reliability of the tree topology using bootstrapping. A bootstrap value >70% at a node is generally considered a reliable branching point.

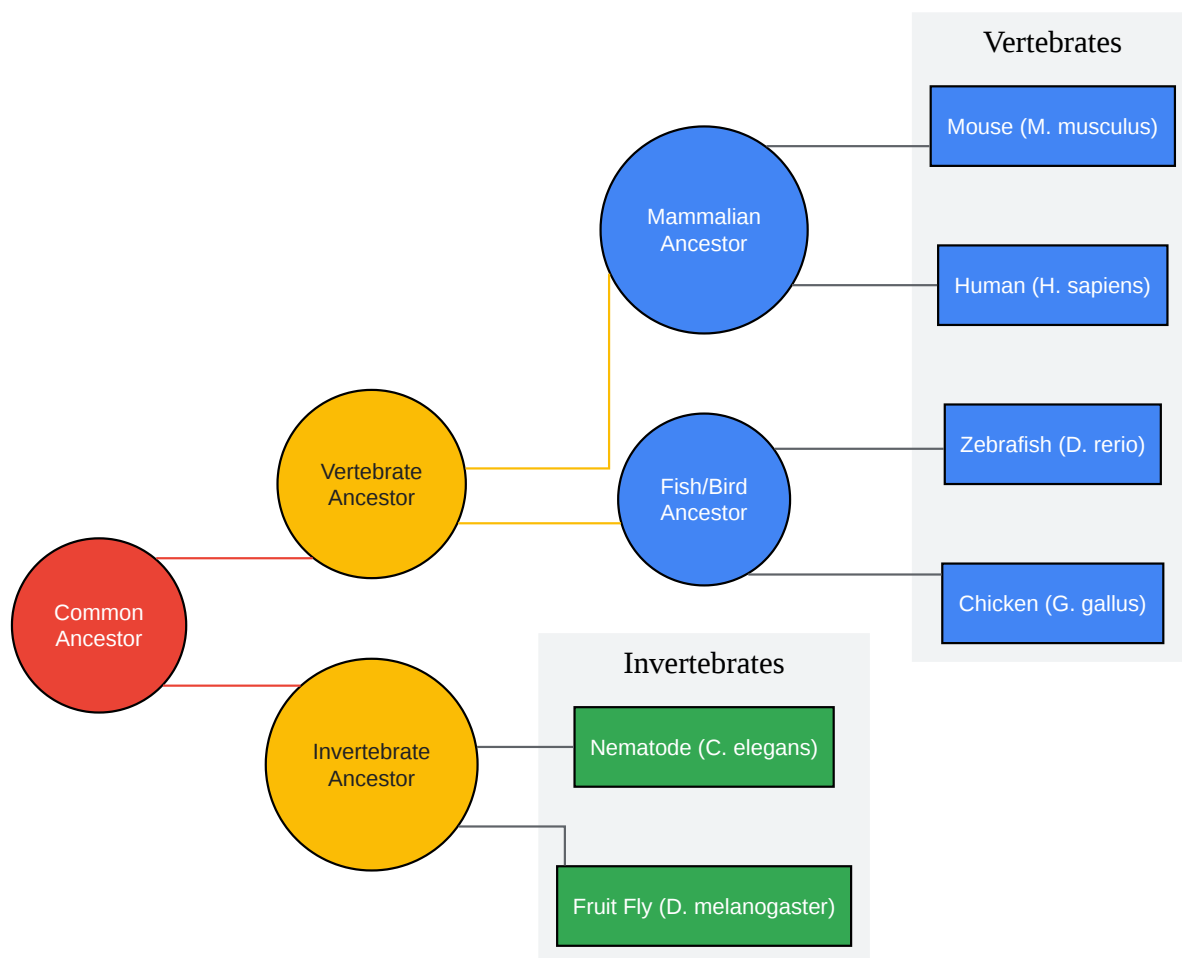
3. Western Blotting for Protein Expression Analysis

- Objective: To detect the presence and relative abundance of Calpain-1 protein in different species or tissues.
- Protocol:

- Extract total protein from the cells or tissues of interest using a suitable lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Separate the proteins by size using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to Calpain-1. The choice of antibody will depend on its cross-reactivity with the homolog in the species being studied.
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
- Wash the membrane to remove unbound secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands provides a semi-quantitative measure of protein expression.

Signaling Pathways and Experimental Workflows

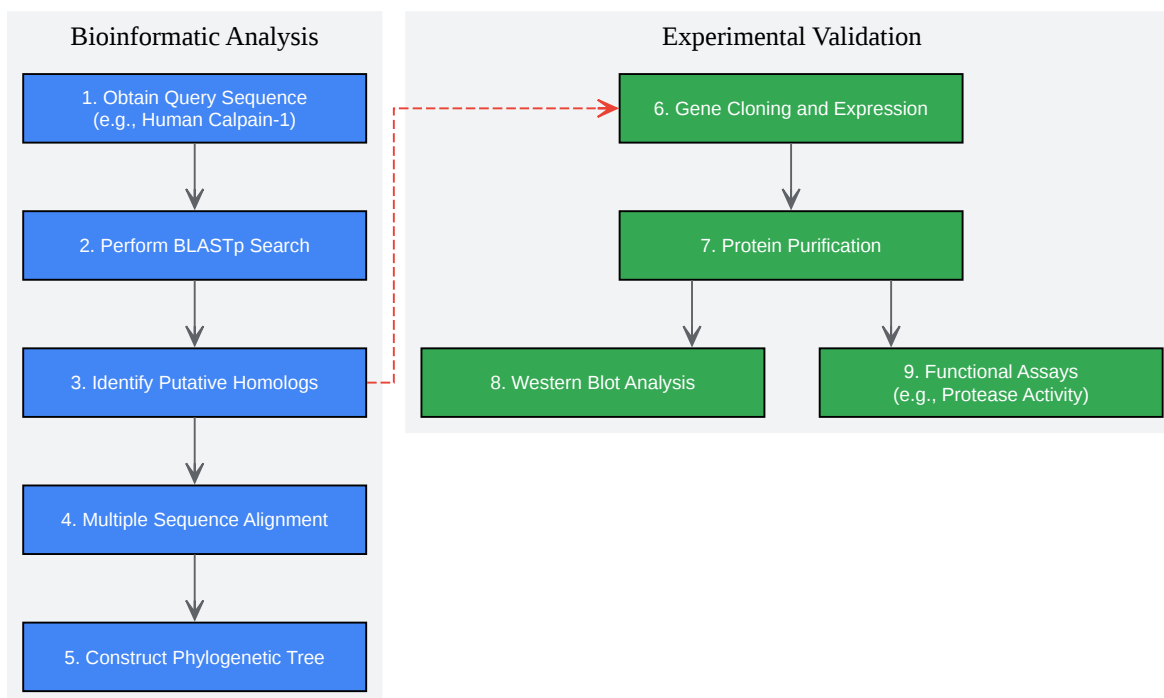
Phylogenetic Relationship of Calpain-1 Homologs



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A simplified phylogenetic tree of Calpain-1 homologs.

Experimental Workflow for Homolog Identification and Characterization



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A typical workflow for identifying and characterizing novel homologs.

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